molecular formula C8H7N5O B2373696 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine CAS No. 53454-70-9

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine

Cat. No.: B2373696
CAS No.: 53454-70-9
M. Wt: 189.178
InChI Key: HTPULZTXSBTWIU-ZHACJKMWSA-N
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Description

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine, also known as PADODA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a diazenyl derivative of 1,2,5-oxadiazole, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one oxygen atom. PADODA has been extensively studied for its unique properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of certain enzymes. ROS are highly reactive molecules that can cause oxidative stress and damage to cells. This compound has been shown to induce the formation of ROS, which can lead to the activation of various signaling pathways and the modulation of gene expression. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Furthermore, this compound has been shown to possess anti-microbial properties against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine possesses several advantages for lab experiments, including its ease of synthesis, high purity, and unique properties. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine, including its potential applications in drug development, material science, and analytical chemistry. In drug development, this compound could be further studied for its potential as an anti-inflammatory, anti-tumor, and anti-microbial agent. In material science, this compound could be used as a building block for the synthesis of novel organic materials with unique properties. In analytical chemistry, this compound could be further studied as a fluorescent probe for the detection of metal ions in biological and environmental samples.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential applications make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine can be synthesized through various methods, including the reaction of 4-phenyldiazenyl chloride with 1,2,5-oxadiazol-3-amine in the presence of a base. Another method involves the reaction of 4-phenyldiazenyl amine with 1,2,5-oxadiazole-3-carboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of this compound with excellent purity.

Scientific Research Applications

4-Phenyldiazenyl-1,2,5-oxadiazol-3-amine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

4-phenyldiazenyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c9-7-8(13-14-12-7)11-10-6-4-2-1-3-5-6/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPULZTXSBTWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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